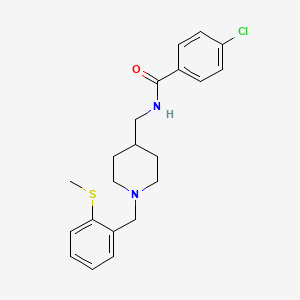

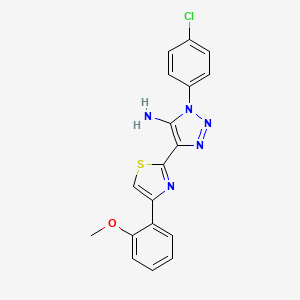

![molecular formula C19H17N3O3 B2410515 Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 843626-32-4](/img/structure/B2410515.png)

Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C19H17N3O3 . It is offered by Benchchem for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 19 Carbon atoms, 17 Hydrogen atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . It has a molecular weight of approximately 335.357 Da .Applications De Recherche Scientifique

Corrosion Inhibition

Quinoxalines, including compounds structurally similar to ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate, have been studied for their potential as corrosion inhibitors. For instance, a study explored the use of quinoxalines as corrosion inhibitors for copper in nitric acid media, demonstrating the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Synthesis of Benzimidazoles and Related Heterocycles

In another study, the reaction of 3-(α-aminobenzyl)quinoxalin-2(1H)-one with ethyl acetoacetate, which shares similarities with the ethyl quinoxaline compound, was used to synthesize novel benzimidazoles and heterocycles, demonstrating the compound's utility in synthesizing complex organic structures (Mamedov et al., 2011).

Aldose Reductase Inhibition

A study on quinoxalin-2(1H)-one derivatives, related to this compound, identified several compounds as potent aldose reductase inhibitors, suggesting their potential use in treating diabetic complications (Qin et al., 2015).

Crystal Structure Analysis and Inhibition of c-Jun N-terminal Kinases

A study analyzing the crystal structure of new quinoxalines derivatives, including compounds structurally similar to this compound, highlighted their potential as inhibitors for c-Jun N-terminal kinases (JNK1), an important target in cancer research (Abad et al., 2020).

Synthesis of Triazoloquinoxalines and Analogs

Research into the synthesis of quinoxaline derivatives, closely related to the ethyl quinoxaline compound, explored their potential applications in synthesizing triazoloquinoxalines, which have various biological activities (Atta & Ashry, 2011).

Antiviral Activity

A study synthesized novel quinoxaline derivatives, akin to this compound, and evaluated them as antiviral agents, finding potent activity against various viruses (Elzahabi, 2017).

Mécanisme D'action

Target of Action

It’s known that indoloquinoxaline derivatives, which this compound is a part of, have been studied as antibacterial and antiviral agents . They are also known to bind non-covalently to DNA molecules .

Mode of Action

It’s known that indoloquinoxaline derivatives can bind to dna molecules . This interaction could potentially interfere with the replication process of the DNA, thereby inhibiting the growth and proliferation of cells.

Biochemical Pathways

Given its potential dna-binding properties, it could affect pathways related to dna replication, transcription, and translation .

Result of Action

Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate has shown promise in drug development. Preclinical studies have demonstrated its efficacy against various cancer types. This suggests that the compound’s action at the molecular and cellular level could potentially inhibit the growth and proliferation of cancer cells.

Propriétés

IUPAC Name |

ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-3-25-17(23)11-22-16-9-8-12(24-2)10-13(16)18-19(22)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTLXQYERPJJEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

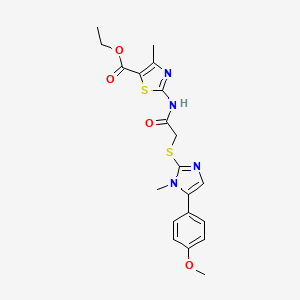

![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)

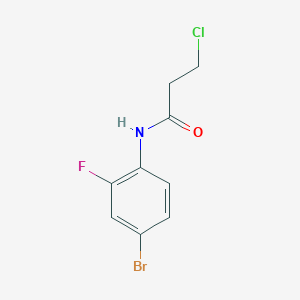

![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)

![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)

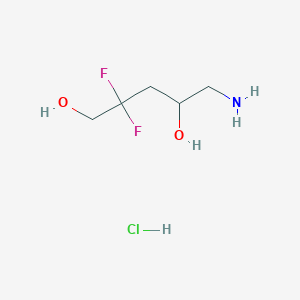

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)